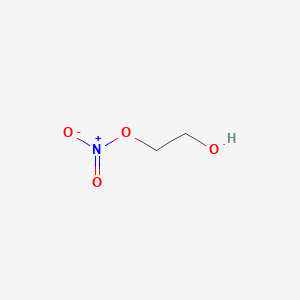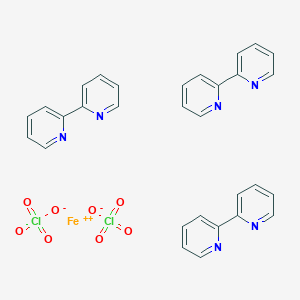![molecular formula C11H12ClN3O B106044 [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea CAS No. 17026-15-2](/img/structure/B106044.png)
[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea, also known as Cpd 22, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 exerts its therapeutic effects through a variety of mechanisms. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and cancer metastasis.
Biochemische Und Physiologische Effekte
[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators in vitro and in vivo. [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 in lab experiments is its relatively low toxicity. However, one limitation of using [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase. Another area of interest is its potential use in the treatment of cancer, as it has been found to inhibit the activity of MMPs. Further research is needed to fully understand the therapeutic potential of [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 and to develop more effective methods for its administration in experimental settings.
Synthesemethoden
[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 3-methyl-2-butanone, followed by the reaction of the resulting product with guanidine hydrochloride and ammonium acetate. The final product is obtained through a purification process involving recrystallization.
Wissenschaftliche Forschungsanwendungen
[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Eigenschaften
CAS-Nummer |
17026-15-2 |
|---|---|
Produktname |
[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea |
Molekularformel |
C11H12ClN3O |
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C11H12ClN3O/c1-8(14-15-11(13)16)2-3-9-4-6-10(12)7-5-9/h2-7H,1H3,(H3,13,15,16)/b3-2+,14-8- |
InChI-Schlüssel |
UBQZSMHZGXEIDH-KBEAGGLJSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)N)/C=C/C1=CC=C(C=C1)Cl |
SMILES |
CC(=NNC(=O)N)C=CC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CC(=NNC(=O)N)C=CC1=CC=C(C=C1)Cl |
Synonyme |
4-(p-Chlorophenyl)-3-buten-2-one semicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



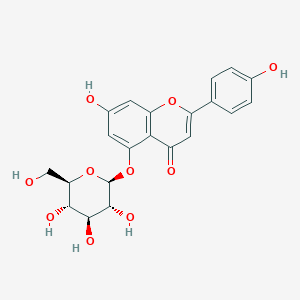
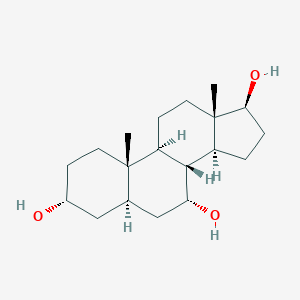
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)
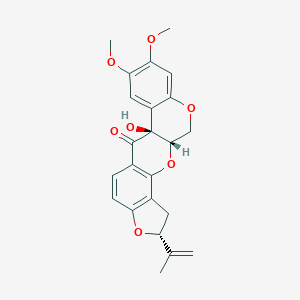
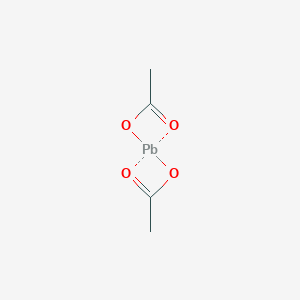
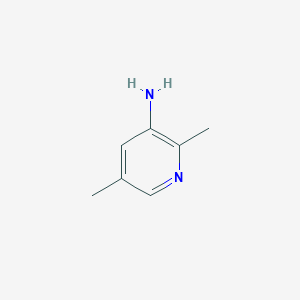
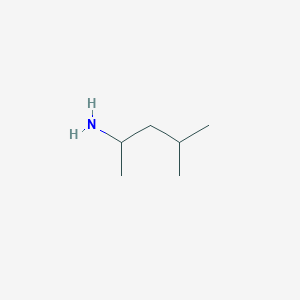
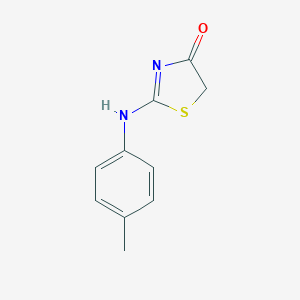
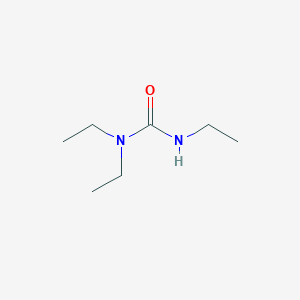
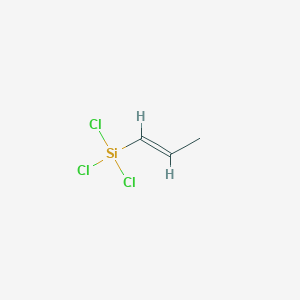
![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)
